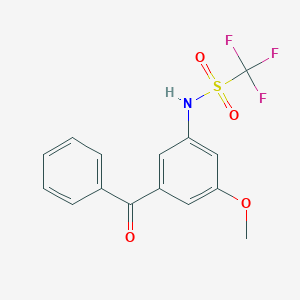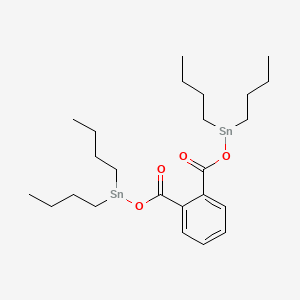
CID 71386416
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a derivative of stannane, which is an organotin compound. Organotin compounds are widely used in various industrial applications, including as stabilizers in polyvinyl chloride (PVC), catalysts in chemical reactions, and biocides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, [1,2-phenylenebis(carbonyloxy)]bis[dibutyl- involves the reaction of dibutyltin oxide with phthalic anhydride under specific conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to ensure complete conversion. The reaction can be represented as follows:
Dibutyltin oxide+Phthalic anhydride→Stannane, [1,2-phenylenebis(carbonyloxy)]bis[dibutyl-
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Stannane, [1,2-phenylenebis(carbonyloxy)]bis[dibutyl-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The compound can undergo substitution reactions where the butyl groups are replaced by other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Organic halides are often used in substitution reactions.
Major Products Formed
Oxidation: Tin oxides and phthalic acid derivatives.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin compounds with different organic groups.
Scientific Research Applications
Stannane, [1,2-phenylenebis(carbonyloxy)]bis[dibutyl-: has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis reactions.
Biology: Investigated for its potential use as an antimicrobial agent.
Medicine: Studied for its potential use in drug delivery systems.
Industry: Used as a stabilizer in the production of polyvinyl chloride (PVC) and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of Stannane, [1,2-phenylenebis(carbonyloxy)]bis[dibutyl- involves its interaction with various molecular targets. In biological systems, it can interact with cellular membranes and proteins, leading to antimicrobial effects. In chemical reactions, it acts as a catalyst by providing a reactive tin center that facilitates the formation and breaking of chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- Tributyltin oxide
- Dibutyltin dichloride
- Monobutyltin trichloride
Comparison
Stannane, [1,2-phenylenebis(carbonyloxy)]bis[dibutyl-: is unique due to its specific structure, which includes a phenylenebis(carbonyloxy) group. This structure imparts different chemical and physical properties compared to other organotin compounds. For example, it may exhibit different solubility, reactivity, and stability profiles, making it suitable for specific applications where other organotin compounds may not be as effective.
Properties
Molecular Formula |
C24H40O4Sn2 |
|---|---|
Molecular Weight |
630.0 g/mol |
InChI |
InChI=1S/C8H6O4.4C4H9.2Sn/c9-7(10)5-3-1-2-4-6(5)8(11)12;4*1-3-4-2;;/h1-4H,(H,9,10)(H,11,12);4*1,3-4H2,2H3;;/q;;;;;2*+1/p-2 |
InChI Key |
RTUDIZDDZHOHFQ-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)OC(=O)C1=CC=CC=C1C(=O)O[Sn](CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Iodophenyl)methyl]-2-(naphthalen-1-yl)-1H-indene-1,3(2H)-dione](/img/structure/B14532209.png)
![6-(Cyclohexylsulfanyl)tetrazolo[5,1-a]phthalazine](/img/structure/B14532218.png)
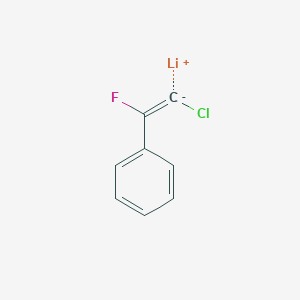
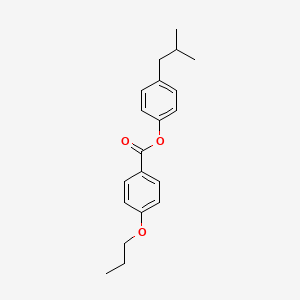
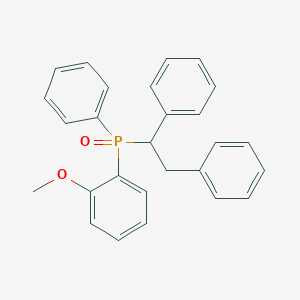
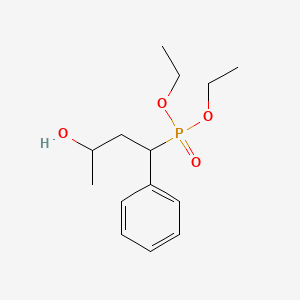
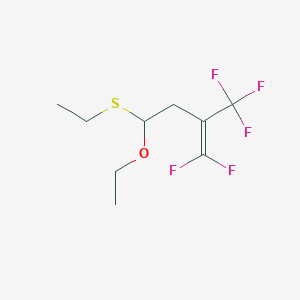
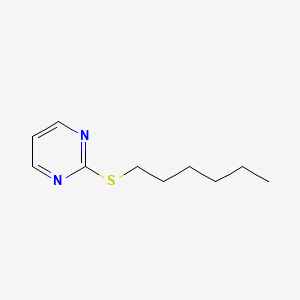
![1,2,4-Triazaspiro[4.5]decan-3-one, 2,4-diphenyl-](/img/structure/B14532261.png)

![Phenol, 2-[bis[[4-(4-methylphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14532271.png)
![1-Butyl-3-methyl-8-oxabicyclo[3.2.1]octane](/img/structure/B14532274.png)
![2,3,4-Trichlorobicyclo[4.2.1]non-3-ene](/img/structure/B14532277.png)
